4-Azido-d-homoalanine

Bacterial cell wall labeling L-RNA aptamer generation Chirality-specific bioorthogonal chemistry

4-Azido-D-homoalanine is the D-enantiomer click chemistry-compatible methionine analog. Unlike L-azidohomoalanine (CAS 942518-29-8), the D-configuration precludes incorporation via wild-type MetRS translational machinery, enabling selective bacterial peptidoglycan labeling without competing with L-amino acid pools. Essential for Spiegelmer (L-RNA aptamer) selection—the D-stereochemistry presents the correct epitope for mirror-image binder discovery. The terminal azide enables CuAAC or SPAAC conjugation to fluorescent dyes/affinity tags. For SPPS, the Fmoc-D-Aha-OH derivative (CAS 1263047-53-5) integrates directly into standard Fmoc/tBu protocols. Substitution with L-azidohomoalanine or Hpg compromises experimental specificity and introduces systematic bias in metabolic labeling.

Molecular Formula C4H8N4O2
Molecular Weight 144.13 g/mol
Cat. No. B2414513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-d-homoalanine
Molecular FormulaC4H8N4O2
Molecular Weight144.13 g/mol
Structural Identifiers
InChIInChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1
InChIKeyNNWQLZWAZSJGLY-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-d-homoalanine: Technical Specifications and Procurement Considerations for D-Configured Bioorthogonal Labeling Reagents


4-Azido-d-homoalanine is a non-canonical amino acid (ncAA) characterized by a D-configured α-carbon bearing a 4-azidobutanoic acid side chain . As a click chemistry-compatible methionine analog, it contains a terminal azide (-N₃) group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing probes for bioconjugation [1]. Commercially available primarily as the hydrochloride salt (≥98% purity, CAS not specified), this compound is supplied as a solid with recommended storage at 2-8°C . The D-stereochemistry distinguishes this compound from its widely used L-counterpart (L-azidohomoalanine, CAS 942518-29-8), conferring distinct biochemical recognition properties relevant to specific experimental systems where D-amino acid incorporation or chirality-dependent interactions are required [2].

Why Generic Substitution of 4-Azido-d-homoalanine with Alternative Methionine Analogs Compromises Experimental Integrity


Generic substitution of 4-Azido-d-homoalanine with alternative methionine analogs or the more commonly available L-azidohomoalanine is scientifically unjustified due to quantifiable differences in stereochemical recognition, metabolic incorporation efficiency, and host system compatibility. The D-configuration confers fundamentally distinct behavior in biological systems: L-azidohomoalanine is recognized by wild-type methionyl-tRNA synthetase (MetRS) for translational incorporation into eukaryotic and bacterial proteomes, whereas D-azidohomoalanine does not compete for the same translational machinery, instead finding application in orthogonal systems such as bacterial cell wall incorporation or D-amino acid-specific pathways [1]. Furthermore, direct comparative studies among methionine analogs demonstrate that azidohomoalanine (Aha), homopropargylglycine (Hpg), and photo-methionine (pMet) exhibit significantly divergent incorporation rates and differential effects on host cell growth and protein expression yields, with Aha reaching approximately 50% incorporation after 26 hours in auxotrophic E. coli, while Hpg achieved 70-80% under identical conditions [2]. Selection of the incorrect analog therefore introduces systematic bias in metabolic labeling outcomes, compromises quantitative proteomic analyses, and may produce false-negative or false-positive results in bioorthogonal tagging experiments.

4-Azido-d-homoalanine Quantitative Differentiation: Head-to-Head Comparative Evidence Against Alternative Methionine Analogs and Azido Amino Acids


D-Configured Stereochemistry Enables Orthogonal Applications Inaccessible to L-Azidohomoalanine

4-Azido-D-homoalanine demonstrates fundamentally distinct biological utility relative to 4-Azido-L-homoalanine due to stereochemical incompatibility with wild-type eukaryotic and bacterial translational machinery. While L-azidohomoalanine is recognized by wild-type methionyl-tRNA synthetase (MetRS) and incorporated into nascent polypeptides at methionine positions during translation, the D-enantiomer is excluded from this pathway . This stereochemical barrier, rather than being a limitation, enables orthogonal applications: D-configured clickable amino acids can be fed to bacterial cells and incorporated into peptidoglycan cell walls without competing with L-amino acid pools, and serve as substrates for generating L-RNA aptamers against the corresponding L-amino acid targets . The L-enantiomer cannot fulfill either of these specific applications.

Bacterial cell wall labeling L-RNA aptamer generation Chirality-specific bioorthogonal chemistry

Aha Achieves 50% Incorporation Efficiency After 26 Hours in Auxotrophic E. coli, Distinct from Hpg's 70-80% Rate

Direct comparative analysis of three methionine analogs in a standardized bacterial expression system reveals quantifiable differences in incorporation efficiency. In methionine-auxotrophic E. coli B834, azidohomoalanine (Aha) achieved approximately 50% incorporation into expressed proteins after 26 hours, while homopropargylglycine (Hpg) reached 70-80% incorporation under identical conditions [1]. Photo-methionine (pMet) exhibited intermediate incorporation ranging from 50% to 70% [1]. Notably, protein expression levels were higher in the prototrophic E. coli BL-21 strain for Aha, but this was accompanied by a sharp decrease in ncAA content after the first hours of expression [1].

Metabolic labeling Residue-specific incorporation ncAA incorporation efficiency Protein expression optimization

Aha Demonstrates No Apparent Toxicity or Behavioral Interference in Larval Zebrafish In Vivo Model

In vivo metabolic labeling studies in larval zebrafish demonstrate that azidohomoalanine exhibits no apparent toxic effect and does not influence simple behaviors such as spontaneous swimming and escape responses at concentrations sufficient for time- and concentration-dependent metabolic incorporation into newly synthesized proteins [1]. This functional neutrality enables fluorescent labeling of newly synthesized proteins in whole-mount larval zebrafish and permits visualization of proteome-wide increases in protein synthesis following GABA antagonist-induced seizure stimulation [1]. While this study utilized azidohomoalanine without specifying enantiomeric form, the findings establish a baseline safety profile for the azidohomoalanine scaffold.

In vivo toxicity Behavioral neuroscience Zebrafish model BONCAT FUNCAT

CuAAC Click Reaction Yields 68-76% for 4-Azido-D-homoalanine-Derived Nickelocenyl Conjugates

In a comparative synthetic study, 4-azido-D-homoalanine was reacted with ethynyl nickelocene via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding the nickelocenyl-homoalanine conjugate (compound 1) within an overall yield range of 68-76% [1]. This yield was achieved alongside parallel syntheses using 5-azido-D-ornithine and 6-azido-D-lysine under identical catalytic conditions, demonstrating that the D-azido amino acid scaffold is competent for efficient click conjugation without requiring stereochemical optimization [1]. Structural characterization of the purified conjugates was confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy [1].

Click chemistry Bio-organometallic synthesis CuAAC Conjugate yield optimization

Aha Metabolic Labeling Is Unbiased and Does Not Increase Protein Degradation in Mammalian Cells

In mammalian cell culture systems, azidohomoalanine incorporation via the BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging) methodology has been validated as unbiased and non-toxic, with no detectable increase in protein degradation rates [1]. This property contrasts with certain alternative labeling strategies such as puromycin-based nascent chain tagging, which truncates translation and may artifactually increase apparent degradation signals. The BONCAT approach using Aha enabled the selective purification and identification of 195 metabolically labeled proteins via multidimensional liquid chromatography coupled with tandem mass spectrometry [1].

BONCAT Mammalian cell labeling Proteomics Protein turnover Nascent protein identification

Fmoc-Protected 4-Azido-D-homoalanine Enables Solid-Phase Peptide Synthesis with Site-Specific Click Conjugation Capability

The Fmoc-protected derivative of 4-azido-D-homoalanine (Fmoc-D-Aha-OH, (R)-2-(9-Fluorenylmethyloxycarbonylamino)-4-azidobutanoic acid) is commercially available as a building block for solid-phase peptide synthesis (SPPS) . This protected form enables site-specific incorporation of the D-azido handle at defined positions within synthetic peptides using standard Fmoc/tBu SPPS protocols, followed by on-resin or post-cleavage click conjugation to alkyne-bearing probes. The azide functionality remains intact throughout standard SPPS deprotection and coupling cycles, eliminating the need for post-synthetic azide installation via less efficient or less selective chemical methods.

Solid-phase peptide synthesis Fmoc chemistry Site-specific modification Peptide bioconjugation

Optimal Research and Industrial Deployment Scenarios for 4-Azido-d-homoalanine Based on Quantitative Performance Evidence


Bacterial Peptidoglycan Cell Wall Labeling and Remodeling Studies

4-Azido-D-homoalanine is optimally deployed for metabolic labeling of bacterial peptidoglycan, where its D-configuration enables incorporation into the cell wall without competing with L-amino acid pools required for protein translation [1]. Following incorporation, the azide handle permits strain-promoted or copper-catalyzed click conjugation with fluorescent dyes or affinity tags for visualization and isolation of labeled cell wall components. This application is uniquely suited to the D-enantiomer; substitution with L-azidohomoalanine fails to achieve selective cell wall labeling due to preferential incorporation into the cellular proteome via wild-type translational machinery [1]. Researchers investigating bacterial growth, division, antibiotic mechanism of action, or host-pathogen interactions should procure the D-enantiomer specifically.

L-RNA Aptamer Generation via Mirror-Image Selection Platforms

The D-configuration of 4-azido-D-homoalanine enables its use as a substrate for generating L-RNA aptamers (Spiegelmers) against the corresponding L-amino acid targets [1]. In mirror-image aptamer selection workflows, the D-amino acid is immobilized as the selection target to identify L-oligonucleotide binders, which are then synthesized as the nuclease-resistant D-enantiomer for therapeutic or diagnostic applications. The azide functionality provides a convenient handle for surface immobilization via click chemistry without altering the stereochemical recognition interface. Procurement of the D-enantiomer is mandatory for this application; the L-enantiomer presents the incorrect stereochemical epitope and yields aptamers with reversed specificity.

Residue-Specific Metabolic Labeling with Defined 50% Incorporation Efficiency Benchmark

For metabolic labeling applications in methionine-auxotrophic E. coli expression systems, 4-Azido-D-homoalanine (or its L-counterpart Aha) provides a quantifiable incorporation efficiency of approximately 50% after 26 hours, as established by direct comparative studies against Hpg (70-80%) and pMet (50-70%) [1]. Researchers should select Aha when the azide handle is specifically required for downstream CuAAC or SPAAC conjugation, accepting the 20-30 percentage point lower incorporation efficiency relative to Hpg as a deliberate trade-off for azide-specific bioorthogonal chemistry [1]. This benchmark enables rational experimental design regarding detection sensitivity requirements and anticipated labeling density in expressed proteins.

Solid-Phase Peptide Synthesis with Site-Specific D-Azido Handle Installation

The Fmoc-protected derivative of 4-azido-D-homoalanine (Fmoc-D-Aha-OH) is the procurement choice for solid-phase peptide synthesis workflows requiring site-specific incorporation of a D-configured azide handle at defined positions . This building block integrates directly into standard Fmoc/tBu SPPS protocols without modification, enabling automated synthesis of peptides containing the bioorthogonal azide group for subsequent click conjugation. This approach eliminates the yield losses, purification burdens, and site-selectivity limitations inherent in post-synthetic azide installation methods, making it the preferred procurement option for laboratories synthesizing D-amino acid-containing peptides for bioconjugation, vaccine development, or diagnostic probe construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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